N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with distinct structural features derived from bithiophene and chromene cores
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis typically begins with the preparation of 2-([2,3'-bithiophen]-5-yl)ethylamine, which involves the coupling of 2,3'-bithiophene with ethylamine under controlled conditions.
The intermediate product is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final compound.
Reaction Conditions
Reactions are generally performed in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran.
The reaction temperature is carefully controlled, typically maintained between 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may involve scaling up the laboratory synthesis protocols. This includes:
Utilizing automated reactors for precise control over reaction parameters.
Employing continuous flow synthesis techniques for improved efficiency and scalability.
Implementing rigorous purification methods such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidative cleavage, particularly in the bithiophene moiety, leading to the formation of various oxidative products.
Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction
Reduction reactions can target the chromene moiety, particularly the carbonyl group, converting it into an alcohol.
Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution
The compound can participate in nucleophilic substitution reactions at the bithiophene core.
Halogenation followed by substitution with nucleophiles like amines or thiols is a common approach.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, thiols.
Major Products
Oxidative products include cleaved fragments of the bithiophene unit.
Reduction products feature alcohol derivatives of the chromene moiety.
Substitution products vary depending on the nucleophile used, forming new amide or thioether linkages.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal catalyzed reactions, enhancing selectivity and efficiency.
Material Science: : Potential use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biology
Biomolecular Probes: : Employed in the design of fluorescent probes for bioimaging and diagnostic applications, exploiting the chromene fluorescence.
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes, opening avenues for therapeutic applications.
Medicine
Drug Design: : Basis for the development of novel pharmacophores targeting specific biological pathways.
Anticancer Research: : Examined for its cytotoxic effects on various cancer cell lines.
Industry
Dyes and Pigments: : Utilized in the synthesis of organic dyes and pigments with superior stability and color properties.
Polymers: : Incorporated into polymer matrices to enhance mechanical and thermal properties.
Mechanism of Action
The compound's mechanism of action varies depending on its application.
Enzyme Inhibition: : It interacts with enzyme active sites, blocking substrate access and inhibiting enzyme function.
Fluorescent Probes: : The chromene moiety absorbs and emits light at specific wavelengths, allowing it to be used in imaging applications.
Photovoltaics: : The bithiophene and chromene units facilitate electron transfer processes, enhancing photovoltaic efficiency.
Comparison with Similar Compounds
Similar Compounds
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Lacks the methoxy group, which may result in differing electronic and pharmacokinetic properties.
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-4-oxo-4H-chromene-3-carboxamide
Contains a different chromene structure, potentially altering its biological activity and material properties.
Uniqueness
The presence of the methoxy group in N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide imparts unique electronic effects, enhancing its functionality in specific applications.
The combination of bithiophene and chromene cores in a single molecule provides a versatile scaffold for diverse scientific research applications.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S2/c1-25-17-4-2-3-13-11-16(21(24)26-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-27-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLKEWKHVWALNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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